molecular formula C17H19N5O4 B2367856 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1257551-82-8

2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2367856
CAS No.: 1257551-82-8
M. Wt: 357.37
InChI Key: OOZNDCLAQQUMNJ-UHFFFAOYSA-N
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Description

2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H19N5O4 and its molecular weight is 357.37. The purity is usually 95%.
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Scientific Research Applications

Energetic Materials Development

Compounds based on oxadiazole derivatives, similar in structure to the given compound, have been synthesized for use as insensitive energetic materials. These materials demonstrate moderate thermal stability and are insensitive towards impact and friction, suggesting potential applications in safer energetic materials for military and industrial purposes (Yu et al., 2017).

Antimicrobial Activities

Several oxadiazole and piperidine derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds with these structural motifs have shown activity against various microorganisms, indicating their potential as templates for the development of new antimicrobial agents (Başoğlu et al., 2013), (Iqbal et al., 2017).

Anticancer and Antiangiogenic Research

Novel thioxothiazolidin-4-one derivatives, containing elements of the queried compound structure, have been synthesized and shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models. This highlights their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Antibacterial Applications

N-substituted derivatives of oxadiazole and acetamide have been explored for their antibacterial potential. These compounds, by virtue of their structural features, have demonstrated moderate inhibitory effects against various bacterial strains, further emphasizing the versatility of oxadiazole derivatives in developing antibacterial agents (Khalid et al., 2016).

Properties

IUPAC Name

2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-11-9-14(21-26-11)18-15(23)10-22-6-4-12(5-7-22)16-19-20-17(25-16)13-3-2-8-24-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,18,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZNDCLAQQUMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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